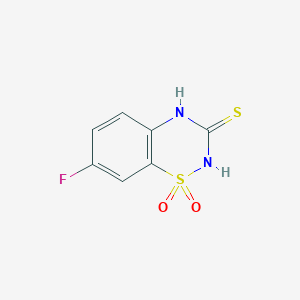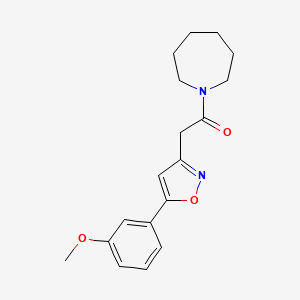
1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C18H22N2O3 and its molecular weight is 314.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study by Kumar et al. (2019) synthesized a series of isoxazole derivatives, similar in structural complexity to 1-(Azepan-1-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone. These compounds were tested for their in vitro antimicrobial activity against bacterial and fungal organisms. The research highlights the potential of these compounds in developing new antimicrobial agents (K. S. Kumar, S. Mohanty, G. P. Reddy, V. Siddaiah, J. D. Lilakar, G. L. Goud, 2019).
Heterocyclic Compound Synthesis
Adnan et al. (2014) focused on synthesizing heterocyclic compounds, including oxazepine, pyrazole, and isoxazole derivatives, from 2-aminobenzimidazole. This study presents the chemical versatility of such structures for creating a broad range of biologically active molecules, showcasing the utility of isoxazole and related compounds in medicinal chemistry and drug synthesis (S. Adnan, Kasim Hassan, Hassan Thamer, 2014).
Antifungal Agent Development
Massa et al. (1992) investigated the synthesis of estrogen-like imidazole and triazole derivatives, showing moderate to potent in vitro antifungal activity against Candida albicans and other Candida species. This research illustrates the therapeutic potential of modifying the chemical structure of compounds like this compound for developing new antifungal agents (S. Massa, R. D. Santo, A. Retico, M. Artico, N. Simonetti, G. Fabrizi, D. Lamba, 1992).
Photolysis Research
Research by Purvis et al. (1984) described the photolyses of aryl azides, leading to products such as 3-substituted 2-methoxy-3H-azepines. This study contributes to the understanding of photochemical reactions involving azepine rings, which could be useful in designing photo-responsive materials or in understanding the photostability of pharmaceutical compounds (R. Purvis, R. Smalley, H. Suschitzky, M. Alkhader, 1984).
Directed Metalation in Synthesis
Pradhan and De (2005) utilized directed metalation for synthesizing functionalized benzo[b]thiophenes, demonstrating the utility of such methodologies in creating complex molecules for various applications, including drug development and materials science. While not directly involving this compound, this approach underscores the importance of innovative synthetic strategies in accessing new chemical spaces (T. K. Pradhan, A. De, 2005).
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-22-16-8-6-7-14(11-16)17-12-15(19-23-17)13-18(21)20-9-4-2-3-5-10-20/h6-8,11-12H,2-5,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKKXOKVFDRQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2600562.png)
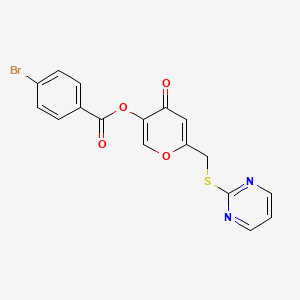

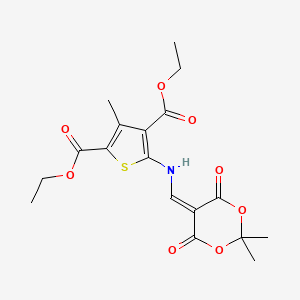
![2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2600571.png)
![5-[(2-Chlorobenzyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2600573.png)
![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2600574.png)
![2-[(1,3-Thiazol-5-yl)methoxy]pyridine](/img/structure/B2600575.png)
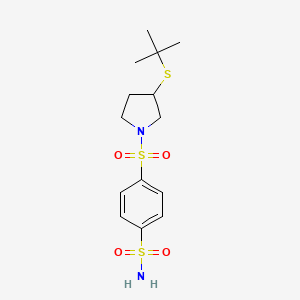
![2-Cyclopropyl-1-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2600579.png)
![2-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2600580.png)
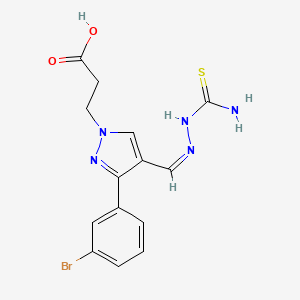
![5-methyl-7-(pyrrolidine-1-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2600582.png)
